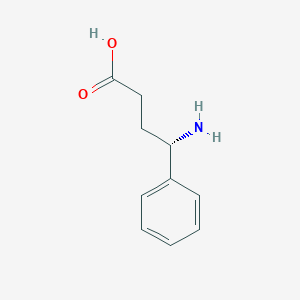

(S)-4-Amino-4-phenyl-butyric acid

CAS No.:

Cat. No.: VC3980258

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO2 |

|---|---|

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | (4S)-4-amino-4-phenylbutanoic acid |

| Standard InChI | InChI=1S/C10H13NO2/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 |

| Standard InChI Key | QCHLDIVWWGHNQB-VIFPVBQESA-N |

| Isomeric SMILES | C1=CC=C(C=C1)[C@H](CCC(=O)O)N |

| SMILES | C1=CC=C(C=C1)C(CCC(=O)O)N |

| Canonical SMILES | C1=CC=C(C=C1)C(CCC(=O)O)N |

Introduction

Chemical Identity and Structural Characteristics

(S)-4-Amino-4-phenylbutyric acid (IUPAC name: (4S)-4-amino-4-phenylbutanoic acid) is a four-carbon carboxylic acid with an amino group at the γ-position and a phenyl substituent on the same carbon. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol . The compound exists as a white crystalline solid with a density of 1.2±0.1 g/cm³ and a boiling point of 332.3±30.0°C at standard pressure . Its hydrochloride salt (CAS: 56523-54-7) has a molecular weight of 215.68 g/mol and is commonly used in pharmaceutical formulations to enhance solubility .

Key Structural Features:

-

Chiral Center: The (S)-configuration at the γ-carbon confers enantioselective interactions with biological targets, distinguishing it from the (R)-enantiomer, which exhibits different pharmacological profiles .

-

Phenyl Group: Enhances lipophilicity, facilitating blood-brain barrier penetration and modulating receptor binding .

-

Amino and Carboxylic Acid Moieties: Enable zwitterionic behavior at physiological pH, critical for mimicking endogenous neurotransmitters like GABA .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (S)-4-amino-4-phenylbutyric acid typically involves asymmetric catalysis or resolution of racemic mixtures. A patented method (WO2003020687A1) outlines an efficient pathway starting from L-aspartic acid, achieving yields exceeding 65% through reductive amination and chiral resolution . Key steps include:

-

Formation of a Schiff Base: L-aspartic acid reacts with benzaldehyde to form an imine intermediate.

-

Reductive Amination: Catalytic hydrogenation or use of sodium borohydride reduces the imine to the corresponding amine.

-

Chiral Resolution: Diastereomeric salts are separated using chiral resolving agents like (R)-mandelic acid .

Alternative methods employ potassium permanganate for oxidative functionalization or lithium aluminum hydride for reduction of ketone intermediates. Industrial-scale production often utilizes the hydrochloride salt form to improve stability and handling .

Biological Activity and Mechanism of Action

Neuropharmacological Effects

(S)-4-Amino-4-phenylbutyric acid modulates GABAergic signaling, acting as a partial agonist at GABA<sub>B</sub> receptors . Unlike baclofen, a clinically used GABA<sub>B</sub> agonist, the (S)-enantiomer exhibits reduced muscle relaxant activity but enhanced anxiolytic and neuroprotective effects in preclinical models .

Key Findings:

-

In Vitro Studies: Binds to GABA<sub>B</sub> receptors with a K<sub>d</sub> of 25–90 μM, approximately 10-fold weaker than baclofen .

-

In Vivo Efficacy: At doses of 10–50 mg/kg (rodents), it reduces anxiety-like behaviors in elevated plus maze tests without inducing sedation .

Protein Folding and ER Stress Modulation

Structurally related to 4-phenylbutyric acid (4-PBA), the (S)-enantiomer demonstrates chemical chaperone activity, alleviating endoplasmic reticulum (ER) stress by promoting protein folding and reducing unfolded protein response (UPR) activation . This mechanism is under investigation for neurodegenerative diseases like Alzheimer’s and amyotrophic lateral sclerosis (ALS) .

Applications in Medicinal Chemistry

Therapeutic Candidates

-

Neurological Disorders: Preclinical studies highlight potential in treating anxiety, epilepsy, and neuropathic pain .

-

Metabolic Diseases: Analogues are being explored for urea cycle disorders, leveraging phenylbutyrate’s ammonia-scavenging properties .

Drug Development Intermediates

The compound serves as a chiral building block for ACE inhibitors (e.g., ramipril) and anti-inflammatory agents. Its rigid phenyl backbone enhances target selectivity in drug design .

Comparative Analysis of Structural Analogues

Future Directions and Research Gaps

-

Enantiomer-Specific Studies: Comparative analyses of (S)- and (R)-forms to optimize therapeutic ratios .

-

Clinical Trials: Evaluating efficacy in ALS and Alzheimer’s disease, building on 4-PBA’s success .

-

Formulation Innovations: Nanocarriers to enhance brain delivery and reduce peripheral side effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume